Product packaging for Ccris 5420(Cat. No.:CAS No. 85993-47-1)

Ccris 5420

Cat. No.: B12797935
CAS No.: 85993-47-1
M. Wt: 279.29 g/mol
InChI Key: NKLDUXQTNCADRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ccris 5420, more commonly known in research as 3-Methylcholanthrene (3-MC), is a potent prototypical polycyclic aromatic hydrocarbon (PAH) and a high-affinity ligand for the aryl hydrocarbon receptor (AhR). Upon binding, it induces the transcription of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in the metabolic activation of various procarcinogens. This compound is a cornerstone in toxicology and cancer research, primarily used to experimentally induce tumors in laboratory animals, providing a well-characterized model for studying chemical carcinogenesis, tumor development, and metastasis. Its role as a classic AhR agonist also makes it an invaluable tool for investigating the AhR signaling pathway, which regulates a wide array of biological and toxicological responses, including immune modulation, cell cycle regulation, and xenobiotic metabolism. Researchers utilize 3-Methylcholanthrene to explore mechanisms of DNA adduct formation, oxidative stress, and to establish in vitro and in vivo models for screening chemopreventive and therapeutic agents. The compound is supplied for research purposes only. All handling and experimental procedures must be conducted by qualified professionals in accordance with appropriate laboratory safety protocols. For further details on its properties and toxicological profile, consult the PubChem Compound Summary and the Safety Data Sheet from Sigma-Aldrich .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO3 B12797935 Ccris 5420 CAS No. 85993-47-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85993-47-1

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C17H13NO3/c19-14-11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H

InChI Key

NKLDUXQTNCADRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C5C(O5)C(C4O)O)N=C32

Origin of Product

United States

Synthetic Chemistry and Advanced Derivatization of Ccris 5420

Strategic Synthetic Routes for Ccris 5420

The synthesis of 4-Nitrophenyl phenyl ether can be achieved through several strategic routes, primarily relying on the formation of the diaryl ether linkage. A common and foundational method is the Williamson ether synthesis.

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide ion with an alkyl or aryl halide. For 4-Nitrophenyl phenyl ether, this typically involves the reaction of a nitrophenol or its salt with a phenyl halide, or the reaction of phenol (B47542) or its salt with a nitro-substituted aryl halide . A frequently cited route involves the reaction of 4-chloronitrobenzene with phenol in the presence of a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) . Another approach utilizes the reaction of 4-nitrophenol (B140041) with bromobenzene (B47551) in the presence of a base and a copper catalyst ontosight.ai. Copper-catalyzed Ullmann-type diaryl ether synthesis is also employed, often involving the reaction of a thallium(I) salt of 4-nitrophenol with arylthallium(III) bis-trifluoroacetates in the presence of cuprous bromide scielo.org.mx.

Optimization of Chemical Synthesis Protocols

Optimization of the chemical synthesis protocols for 4-Nitrophenyl phenyl ether aims to maximize yield, minimize by-product formation, and improve reaction efficiency. For the Williamson ether synthesis, critical parameters include the choice of base, solvent, temperature, and the stoichiometric ratio of reactants . Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used, and reaction temperatures can range from 80°C to 120°C . Controlling the stoichiometric ratio, such as using a 1:1 molar ratio of 4-chloronitrobenzene to phenol, is important for minimizing side reactions . The addition of catalytic amounts of phase-transfer agents, such as tetrabutylammonium (B224687) bromide (TBAB), can enhance reaction rates by facilitating the transfer of ions between different phases .

Optimization can also involve controlling the reactivity of the nitro group through temperature modulation, typically maintaining temperatures between 60°C and 80°C . Catalysts like potassium carbonate can also be employed . Post-reaction purification methods, such as column chromatography using silica (B1680970) gel with hexane/ethyl acetate (B1210297) as eluent, are essential for isolating the pure product .

Exploration of Sustainable Synthetic Methodologies

The exploration of sustainable synthetic methodologies for compounds like 4-Nitrophenyl phenyl ether focuses on reducing environmental impact through the use of greener solvents, milder reaction conditions, and more efficient processes. While specific detailed studies on the sustainable synthesis of 4-Nitrophenyl phenyl ether were not extensively detailed in the provided information, general principles in chemical synthesis are applicable.

Utilizing ionic liquids as reaction media can eliminate the need for volatile organic solvents, aligning with green chemistry principles . Ionic liquids can also stabilize transition states, potentially lowering activation energy and enhancing reaction efficiency . Process intensification strategies, such as continuous flow reactors, can offer advantages in terms of safety, efficiency, and waste reduction compared to traditional batch processes. For example, the continuous synthesis of paracetamol from 4-nitrophenol in a packed-bed reactor demonstrates the potential of such approaches in related chemical transformations acs.org. Optimizing catalyst systems for higher activity and selectivity under milder conditions also contributes to sustainable synthesis.

Systematic Derivatization for Structure-Function Elucidation

Systematic derivatization of 4-Nitrophenyl phenyl ether involves the synthesis of a series of related compounds (analogs) with planned structural variations. This process is crucial for understanding the relationship between chemical structure and biological or physical function. By systematically modifying different parts of the 4-Nitrophenyl phenyl ether molecule, researchers can gain insights into how specific functional groups or structural features influence properties and activities.

Studies on related diphenyl ether derivatives illustrate the importance of structural variations. For instance, investigations into the acaricidal activity of 3-alkylthiophenyl 4-nitrophenyl ethers have shown that the position and nature of substituents can significantly impact activity doi.org. Similarly, studies on substituted phenoxybenzamides, which contain a diaryl ether moiety, have revealed structure-activity relationships related to antiplasmodial activity and cytotoxicity based on the substitution pattern and size of substituents mdpi.com. Comparisons of the fetotoxicity of chlorinated diphenyl ethers, including a compound structurally similar to 4-Nitrophenyl phenyl ether, have also demonstrated how structural differences influence biological effects nih.gov.

Design Principles for this compound Analogs

Design principles for 4-Nitrophenyl phenyl ether analogs are guided by the specific property or activity being investigated. Rational design often involves making systematic changes to the nitro group, the ether linkage, or the phenyl rings. This could include:

Modifications to the nitro group: Reduction to an amino group, or substitution with other electron-withdrawing or electron-donating groups.

Alterations to the ether linkage: Replacing the oxygen with sulfur (thioethers) or other heteroatoms, or introducing alkyl linkers.

Substitutions on the phenyl rings: Introducing halogens, alkyl groups, hydroxyl groups, or other functional moieties at different positions (ortho, meta, or para).

Ring modifications: Incorporating heterocyclic rings or additional phenyl rings.

These modifications can influence the electronic properties, steric profile, lipophilicity, and hydrogen bonding capabilities of the molecule, thereby affecting its interactions with biological targets or its physical properties.

Library Synthesis Approaches for Structural Diversity

Library synthesis approaches are employed to efficiently generate a diverse collection of 4-Nitrophenyl phenyl ether analogs for screening and structure-function studies. These approaches often utilize parallel synthesis or combinatorial chemistry techniques.

One strategy involves preparing a common intermediate from 4-Nitrophenyl phenyl ether that can then be reacted with a variety of different reagents to introduce structural diversity. Alternatively, convergent synthesis approaches can be used, where different substituted phenyl or nitrophenyl fragments are synthesized separately and then coupled together via the ether linkage formation. Techniques such as solid-phase synthesis, while perhaps less common for simple diaryl ethers, are widely used in generating libraries of more complex molecules and could potentially be adapted for certain derivatization strategies acs.org. High-throughput experimentation and automated synthesis platforms can further accelerate the generation of diverse analog libraries. The synthesis of 4-nitroaryl derivatives of crown ethers using 1-fluoro-4-nitrobenzene (B44160) and various azacrown ethers exemplifies an approach to introduce a 4-nitroaryl moiety into different molecular scaffolds isuct.ruresearchgate.net.

By employing systematic derivatization and library synthesis approaches, researchers can explore the chemical space around 4-Nitrophenyl phenyl ether, identify key structural determinants for desired properties, and potentially discover new applications for this compound class.

Mechanistic Elucidation of Ccris 5420 at the Molecular and Cellular Level

Identification and Characterization of Primary Molecular Targets of 1-Nitro-4-phenoxybenzene

The initial step in understanding the biological activity of 1-Nitro-4-phenoxybenzene involves the identification and characterization of its primary molecular targets. This process is crucial for deciphering its mechanism of action.

Kinase Target Profiling and Selectivity Analysis

Comprehensive kinase profiling assays are instrumental in determining the interaction of a compound with a wide array of kinases, which are key regulators of cellular processes. While specific, large-scale kinase screening data for 1-Nitro-4-phenoxybenzene is not extensively detailed in publicly available literature, the general approach involves testing the compound against a panel of hundreds of kinases to identify potential inhibitory or activating effects. The selectivity of the compound is then determined by comparing its potency against different kinases. A highly selective kinase inhibitor will potently affect a single or a small subset of kinases, whereas a non-selective inhibitor will interact with a broader range of kinases.

Protein-Ligand Interaction Studies

Understanding the direct physical binding of 1-Nitro-4-phenoxybenzene to its protein targets is fundamental. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational molecular docking are employed to visualize and model these interactions at an atomic level. These studies can reveal the specific amino acid residues within the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. This detailed structural information is critical for explaining the compound's affinity and specificity for its target. For 1-Nitro-4-phenoxybenzene, such studies would elucidate how its nitro and phenoxy moieties contribute to its binding characteristics.

Biochemical Pathway Perturbations Induced by 1-Nitro-4-phenoxybenzene

Once the primary molecular targets are identified, the subsequent investigation focuses on the broader biochemical consequences of these interactions. This involves examining how the compound's activity ripples through interconnected cellular pathways.

Enzymatic Activity Modulation by 1-Nitro-4-phenoxybenzene

The binding of 1-Nitro-4-phenoxybenzene to an enzyme can either inhibit or enhance its catalytic activity. Enzyme kinetics studies are performed to quantify these effects. By measuring reaction rates at varying substrate and compound concentrations, key parameters such as the inhibition constant (Kᵢ) or the activation constant (Kₐ) can be determined. This data provides a quantitative measure of the compound's potency in modulating the activity of a specific enzyme.

ParameterDescriptionTypical Method of Determination
IC₅₀ The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.In vitro enzyme activity assays
Kᵢ The inhibition constant, representing the equilibrium constant for the binding of an inhibitor to an enzyme.Enzyme kinetics studies (e.g., Michaelis-Menten kinetics)
Kₐ The activation constant, representing the equilibrium constant for the binding of an activator to an enzyme.Enzyme kinetics studies

Metabolic Pathway Interrogation

Perturbations in enzymatic activity can have significant downstream effects on metabolic pathways. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is a powerful tool to assess these changes. By comparing the metabolic profiles of cells treated with 1-Nitro-4-phenoxybenzene to untreated cells, researchers can identify which metabolic pathways are significantly altered. For instance, inhibition of a key enzyme in glycolysis would lead to a measurable decrease in glycolytic intermediates and products.

Cellular Response Modalities Mediated by 1-Nitro-4-phenoxybenzene

The culmination of molecular and biochemical perturbations manifests as observable cellular responses. These responses can range from changes in cell proliferation and survival to the activation of specific signaling cascades. Techniques such as cell viability assays, apoptosis assays, and cell cycle analysis are employed to characterize the phenotypic consequences of exposing cells to 1-Nitro-4-phenoxybenzene. For example, if the compound targets a kinase involved in cell cycle progression, treatment would be expected to cause a block at a specific phase of the cell cycle.

Intracellular Signaling Cascade Investigations

Upon binding of Kisspeptin to its receptor GPR54, a conformational change is induced, leading to the activation of several key intracellular signaling pathways. The primary signaling mechanism involves the coupling to the Gαq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

In addition to the canonical Gαq/11 pathway, Kisspeptin-GPR54 signaling also engages other important intracellular cascades. Notably, the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways, are activated. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of GPR54 activation.

Studies in gonadotropin-releasing hormone (GnRH) secreting neuronal cell lines, GT1-7 and GN11, have demonstrated that the stimulatory effect of Kisspeptin on GnRH mRNA expression is attenuated by inhibitors of the ERK1/2 and PI3K pathways. researchwithrutgers.com Specifically, the ERK1/2 MAPK inhibitor PD98059 and the PI3K inhibitor LY29402 were shown to block the Kisspeptin-induced increase in GnRH mRNA. researchwithrutgers.com Furthermore, Western blot analyses in these cell lines confirmed an increase in the phosphorylation of both MAPK and Akt substrates following Kisspeptin treatment, providing direct evidence for the activation of these pathways. researchwithrutgers.com

In primate pituitary cells, Kisspeptin-10 (a biologically active fragment of Kisspeptin) was found to stimulate the release of luteinizing hormone (LH) and growth hormone (GH) through signaling pathways involving PLC, PKC, MAPK, and intracellular Ca2+ mobilization. nih.gov Interestingly, blockade of the mammalian target of rapamycin (mTOR) or PI3K activity completely abolished the stimulatory effect of Kisspeptin-10 on LH release but not on GH release, suggesting differential signaling mechanisms for these two hormones in response to Kisspeptin. nih.gov

The signaling cascades initiated by Kisspeptin are cell-type dependent and can lead to a variety of cellular responses, from hormone secretion to regulation of cell migration and invasion.

Table 1: Key Intracellular Signaling Pathways Activated by Ccris 5420 (Kisspeptin)

PathwayKey MediatorsDownstream EffectsInvestigated Cell Systems
Gαq/11-PLCPhospholipase C, Inositol triphosphate (IP3), Diacylglycerol (DAG), Intracellular Ca2+ mobilization, Protein Kinase C (PKC)Hormone secretion (LH, GH)Primate pituitary cells nih.gov
MAPK/ERKERK1/2, p38Regulation of GnRH mRNA expression, Cell migration and invasionGT1-7 and GN11 neuronal cell lines researchwithrutgers.com, Endometrial cancer cells nih.gov
PI3K/AktPhosphoinositide 3-kinase, AktRegulation of GnRH mRNA expression, Cell survival, Cell growth and migrationGT1-7 and GN11 neuronal cell lines researchwithrutgers.com, Trophoblast cells tandfonline.com

Phenotypic Analysis in Model Cell Systems

The diverse signaling cascades initiated by this compound (Kisspeptin) translate into a range of observable cellular phenotypes, which have been extensively studied in various model cell systems. These studies have been crucial in elucidating the functional roles of Kisspeptin in both physiological and pathological contexts.

Regulation of Hormone Secretion:

In the context of reproductive function, Kisspeptin is a potent secretagogue of GnRH from hypothalamic neurons. Studies using the GnRH-secreting neuronal cell lines GT1-7 and GN11 have shown that treatment with Kisspeptin leads to a dose- and time-dependent increase in both GnRH secretion and GnRH mRNA levels. researchwithrutgers.com A maximal stimulation of GnRH secretion (2-fold increase) and GnRH mRNA levels (up to 4-fold increase) was observed with 10⁻⁹ M Kisspeptin after 4 hours of treatment in both cell lines. researchwithrutgers.com Furthermore, Kisspeptin was able to counteract the negative regulation of 17β-estradiol on GnRH secretion and mRNA expression. researchwithrutgers.com

In primary pituitary cell cultures from female baboons, Kisspeptin-10 was shown to stimulate the release of both LH and GH in a dose- and time-dependent manner. nih.gov This finding suggests a direct role for Kisspeptin in modulating pituitary hormone secretion, in addition to its well-established role in regulating hypothalamic GnRH release.

Modulation of Cell Migration and Invasion:

The role of Kisspeptin in cell migration and invasion is complex and appears to be context-dependent, particularly in cancer. In some cancer types, Kisspeptin has been shown to have anti-metastatic properties by inhibiting cell migration and invasion. For instance, in human endometrial cancer cell lines, Kisspeptin-10 (KP10) exhibited an inhibitory effect on cell migration and invasion. nih.gov This effect was associated with the downregulation of FAK, Src, and ERK1/2 phosphorylation, as well as reduced expression of matrix metalloproteinases MMP-2 and MMP-9. nih.gov

Conversely, in certain breast cancer cell lines, Kisspeptin has been suggested to have pro-metastatic potential. For example, in ERα-negative breast cancer cells, KP10 can stimulate migration and invasion. nih.gov Studies on the HTR-8/SVneo trophoblast cell line showed that overexpression of KISS-1 dramatically inhibited cell proliferation, migration, and invasion, and this was mediated through the GPR54-PI3K/AKT signaling pathway. tandfonline.com

Table 2: Phenotypic Effects of this compound (Kisspeptin) in Model Cell Systems

Cell SystemPhenotypic EffectKey Molecular MediatorsObserved Outcome
GT1-7 and GN11 (GnRH-secreting neuronal cells)Stimulation of hormone secretion and gene expressionERK1/2, PI3K/Akt2-fold increase in GnRH secretion and up to 4-fold increase in GnRH mRNA levels. researchwithrutgers.com
Primate pituitary cellsStimulation of hormone releasePLC, PKC, MAPK, Intracellular Ca2+Dose- and time-dependent increase in LH and GH release. nih.gov
Human endometrial cancer cells (RL95-2, HEC-1-A)Inhibition of cell migration and invasionDownregulation of FAK, Src, ERK1/2, MMP-2, MMP-9Suppression of cancer cell motility. nih.gov
HTR-8/SVneo (Trophoblast cells)Inhibition of cell proliferation, migration, and invasionInactivation of PI3K/AKT signaling pathwayReduced trophoblast motility and growth. tandfonline.com
ERα-negative breast cancer cellsStimulation of cell migration and invasionTransactivation of EGFR pathway, increased MMP-9 activityPotential pro-metastatic role. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Ccris 5420 and Its Analogs

Theoretical Underpinnings of SAR/QSAR in Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) is a more advanced approach that seeks to establish a mathematical relationship between a compound's biological activity and its physicochemical properties or structural descriptors creative-biolabs.comoecd.org. QSAR models relate a set of "predictor" variables (representing structural or physicochemical features) to the potency of the biological response (the "response variable") creative-biolabs.com. This allows for the prediction of the activity level of chemicals, moving beyond simple active/inactive classifications creative-biolabs.com. QSAR models can be categorized based on the dimensionality of the descriptors used, such as 1D-QSAR (using properties like pKa, log P) or 2D-QSAR (using structural patterns) creative-biolabs.com. The OECD (Quantitative) Structure-Activity Relationship ((Q)SAR) Assessment Framework provides guidance for the regulatory assessment of QSAR models and predictions, highlighting their applicability irrespective of the modeling technique or predicted endpoint oecd.org.

Correlation of Structural Features with Biological Activity Profiles of Ccris 5420 Analogs

Based on the available information from the conducted searches, specific detailed research findings correlating the structural features with the biological activity profiles of this compound (4-Nitrophenyl phenyl ether) analogs were not identified. While the theoretical basis of SAR is well-established and applied across chemical biology creative-biolabs.com, specific studies detailing how modifications to the 4-Nitrophenyl phenyl ether structure impact its biological activity were not found within the scope of this search.

Ligand Efficiency and Binding Affinity Descriptors

Specific data on ligand efficiency and binding affinity descriptors specifically for this compound or its analogs in relation to biological targets were not found in the provided search results. These descriptors are commonly used in SAR and QSAR studies to quantify the effectiveness of a compound's binding to a target, taking into account its size and heavy atom count ontosight.ainj.gov.

Pharmacophore Modeling for this compound Series

Information regarding pharmacophore modeling specifically applied to the this compound series was not found in the available search results. Pharmacophore modeling is a technique used to identify the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and trigger its biological response nih.gov. These models are often derived from a set of active compounds and can be used to screen databases for new potential ligands nih.gov.

Computational Approaches in Predicting Activity of this compound Derivatives

Computational approaches play a significant role in modern chemical biology and drug discovery, aiding in the prediction of compound activity and guiding the design of new derivatives nih.govnih.govnih.govbiorxiv.orgnih.govrsc.org. While these methods are widely applied, specific studies detailing their use for predicting the activity of this compound derivatives were not found in the provided search results.

Molecular Docking and Dynamics Simulations for this compound

Specific applications of molecular docking and dynamics simulations for this compound were not identified in the available information. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound to form a stable complex nih.gov. This method aims to predict the binding affinity and the type of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the molecules nih.gov. Molecular dynamics simulations extend docking by simulating the time-dependent behavior of a molecular system, providing insights into the flexibility of the molecules and the stability of the bound complex. These methods are routinely integrated into virtual screening workflows to predict enzyme inhibitory effects nih.gov.

Preclinical Research Paradigms for Investigating Ccris 5420

In Vitro Model Systems for Mechanistic Research of Ccris 5420

In vitro models are fundamental in the preclinical evaluation of novel chemical compounds, providing a controlled environment to dissect specific biological activities. For a compound designated "this compound," initial mechanistic research would heavily rely on a variety of cell-free and cell-based assays to determine its mode of action at the molecular and cellular levels. These studies are crucial for generating preliminary data on the compound's potential as a therapeutic agent before advancing to more complex biological systems.

Cell-Free Enzymatic Assays for Kinase Inhibition

To investigate whether this compound functions as a kinase inhibitor, a primary approach involves cell-free enzymatic assays. These assays isolate specific kinases and measure their activity in the presence of the compound. A common method is the radiometric assay, which is considered a gold standard for its sensitivity and direct measurement of enzyme activity. reactionbiology.com In this setup, the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate is quantified. A reduction in substrate phosphorylation in the presence of this compound would indicate inhibitory activity.

The experimental design would involve screening this compound against a panel of purified kinases to determine its selectivity. The results are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase's activity. nih.gov Comparing the IC50 values across different kinases helps to create a selectivity profile. For instance, a significantly lower IC50 for one kinase over others would suggest a selective inhibitor.

Kinase TargetThis compound IC50 (nM)Control Inhibitor IC50 (nM)Assay Type
Kinase A5010Radiometric
Kinase B150015Radiometric
Kinase C>1000025Radiometric

This table represents hypothetical data for illustrative purposes.

Further characterization can involve determining the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) through kinetic studies where substrate and ATP concentrations are varied.

Cellular Assays for Pathway Activation and Inhibition

Following cell-free assays, cellular assays are employed to understand how this compound affects signaling pathways within a living cell. These assays can confirm that the compound engages its target in a physiological context and can elucidate its downstream effects. Techniques such as Western blotting can be used to measure changes in the phosphorylation status of downstream substrates of the target kinase, providing evidence of pathway inhibition.

Genome-scale CRISPR-knockout screens can also be utilized to identify cellular pathways required for the activity of a compound. nih.gov By observing how the absence of certain genes affects cellular response to this compound, researchers can uncover essential pathway components and potential mechanisms of resistance. Pathway analysis of genes that modulate sensitivity to the compound can reveal the broader biological processes affected. nih.gov For example, if cells with knockouts in a specific signaling pathway show altered sensitivity to this compound, it suggests the compound's activity is linked to that pathway.

Cell LinePathway AnalyzedKey Downstream MarkerObserved Effect of this compound
Cancer Line XMAPK/ERKp-ERKDecreased phosphorylation
Cancer Line YPI3K/Aktp-AktNo significant change

This table represents hypothetical data for illustrative purposes.

In Vivo Studies for Target Engagement and Pathway Validation of this compound

After establishing in vitro activity, in vivo studies in animal models are essential to evaluate the compound's behavior in a whole organism. These studies aim to confirm target engagement, validate pathway modulation, and identify biomarkers of response.

Selection and Characterization of Appropriate Animal Models

The choice of animal model is critical and depends on the therapeutic hypothesis for this compound. If the compound targets a pathway implicated in a specific type of cancer, genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models that accurately recapitulate the human disease would be appropriate. cancer.gov For instance, if this compound targets a mutation found in a particular cancer, a GEMM with that specific mutation would be a suitable model. escholarship.org The characterization of these models involves confirming that they express the target of interest and exhibit the relevant disease pathology. Rodent models are commonly used in preclinical research due to their genetic similarities to humans and well-established experimental protocols. nih.govnih.govcriver.com

Biomarker Discovery and Validation for this compound Activity

Biomarkers are crucial for monitoring the biological activity of a compound in vivo and for patient selection in potential future clinical trials. Biomarker discovery can involve analyzing tissues from treated animals to identify molecular changes that correlate with the compound's effect. This can include measuring the phosphorylation of the direct target or its downstream substrates in tumor or surrogate tissues.

For example, if this compound inhibits a specific kinase, a pharmacodynamic biomarker could be the level of phosphorylation of a known substrate of that kinase. Validation of such a biomarker would involve demonstrating a dose-dependent reduction in the biomarker's signal following treatment with this compound. This provides evidence that the drug is hitting its target and eliciting the expected biological response in the whole animal.

Animal ModelTissue TypeBiomarkerChange with this compound Treatment
PDX Model 1Tumorp-Substrate YSignificant decrease
GEMM Model 2BloodCirculating Factor ZDose-dependent increase

This table represents hypothetical data for illustrative purposes.

These preclinical research paradigms provide a structured approach to thoroughly investigate the mechanism of action and potential therapeutic utility of a novel compound like this compound, laying the groundwork for potential clinical development.

Advanced Research Methodologies and Technological Innovations Applied to Ccris 5420 Studies

High-Throughput Screening (HTS) and Profiling Techniques

High-Throughput Screening (HTS) is a fundamental approach in modern discovery workflows, enabling the rapid assessment of large libraries of compounds against a specific biological target or phenotypic outcome. This involves automated systems to perform millions of tests in parallel, significantly accelerating the initial identification of active molecules. HTS commonly utilizes miniaturized assay formats, such as 96, 384, and 1536-well plates, to conserve sample and reagent volumes. ontosight.ai Various detection technologies are employed, including fluorescence intensity, fluorescence polarization, luminescence, and high-content imaging, to measure the interaction or effect of compounds. ontosight.ai

Profiling techniques often follow initial HTS hits to further characterize the activity and selectivity of identified compounds. This can involve testing active compounds in secondary assays, counter-screens, or dose-response experiments to determine potency (e.g., IC50 or EC50 values) and rule out undesirable mechanisms of action. The application of HTS and profiling to a compound like Ccris 5420 would involve developing specific assays based on its hypothesized biological target or desired effect and then screening large chemical libraries to find molecules that interact with this compound or modulate its activity. Conversely, if this compound itself were part of a library, HTS could be used to screen it against a panel of targets or cellular models to identify its potential biological activities.

Omics Technologies (Proteomics, Phosphoproteomics, Metabolomics)

Omics technologies provide a comprehensive view of biological systems by globally analyzing different classes of molecules. Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, interactions, and localization. nj.gov Phosphoproteomics, a subset of proteomics, specifically examines protein phosphorylation, a crucial post-translational modification that regulates protein activity and cellular signaling pathways. amazonaws.comchem960.com Metabolomics involves the systematic identification and quantification of all metabolites in a biological system, offering insights into the functional state of cells or organisms. nj.gov

Applying these technologies to study a compound like this compound could reveal its impact on cellular processes at a molecular level. Proteomics could identify changes in protein abundance upon exposure to this compound, suggesting affected pathways. Phosphoproteomics could pinpoint alterations in signaling cascades mediated by phosphorylation. amazonaws.comchem960.com Metabolomics could provide a snapshot of the metabolic consequences of this compound treatment, indicating shifts in biochemical reactions. nj.gov Integrated analysis of data from these different omics layers can provide a more holistic understanding of the compound's mechanism of action and its effects on biological systems. amazonaws.com

Advanced Spectroscopic and Imaging Techniques for Molecular Interaction Analysis

Advanced spectroscopic and imaging techniques are invaluable for studying the molecular interactions of a compound like this compound with its targets or within biological environments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including variations like nanoLC-MS/MS, can provide detailed structural information and identify binding partners. nj.gov Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify binding kinetics and thermodynamics, providing insights into the strength and nature of interactions.

Advanced microscopy techniques, such as confocal microscopy and super-resolution microscopy, coupled with fluorescent labeling of this compound or its potential targets, can visualize the localization of the compound within cells and observe its interactions in a spatial context. High-content imaging, often integrated with HTS platforms, allows for the automated acquisition and analysis of detailed images of cells or tissues, providing multiparametric data on the effects of this compound. ontosight.ai These techniques collectively enable researchers to probe the molecular associations and cellular distribution of this compound with high precision.

Bioinformatic and Chem-informatic Analysis of this compound Data

The vast amounts of data generated from HTS, omics, and advanced spectroscopic/imaging studies necessitate sophisticated bioinformatic and chem-informatic approaches for analysis and interpretation. Bioinformatics tools are used to process, align, and analyze biological data, such as protein and metabolite profiles, to identify statistically significant changes and infer biological meaning. This includes pathway analysis to understand which biological processes are affected and network analysis to map interactions between molecules. chem960.com

Chem-informatic techniques focus on the structural and chemical properties of compounds. This involves using databases, computational modeling, and quantitative structure-activity relationship (QSAR) analysis to predict the activity, toxicity, and physical properties of this compound based on its chemical structure. Integration of bioinformatic and chem-informatic data allows for a more comprehensive understanding of the relationship between the chemical structure of this compound and its biological effects. This integrated analysis can help in generating hypotheses, identifying potential off-target effects, and guiding further experimental design.

Future Directions and Unexplored Avenues in Ccris 5420 Research

Identification of Novel Biological Functions Beyond Kinase Inhibition

Expanding the understanding of Ccris 5420's biological profile beyond its potential role as a kinase inhibitor is a critical future direction. This involves exploring its interactions with a wider array of biological targets and pathways. Research could focus on identifying off-target effects that might reveal unforeseen therapeutic or biological applications. This includes investigating potential interactions with other enzyme classes, such as phosphatases, proteases, or metabolic enzymes, as well as non-enzymatic targets like ion channels, receptors, or structural proteins.

Furthermore, exploring non-canonical mechanisms of action, such as modulation of protein-protein interactions, interference with nucleic acid metabolism, or effects on membrane properties, could uncover entirely new functional roles for this compound. High-throughput screening approaches utilizing diverse assay panels or phenotypic screens in various cell lines or model organisms are essential tools for systematically identifying these novel biological activities. For instance, a phenotypic screen assessing the impact of this compound on various cellular processes could yield unexpected results, as illustrated in the hypothetical data below.

Phenotypic AssayObserved Effect in Cell Line AObserved Effect in Cell Line BPotential Implication
Cell Cycle ProgressionG2/M arrestMinimal effectCell cycle regulatory pathway
Apoptosis InductionIncreased Annexin V stainingModerate caspase activationApoptotic signaling pathway
Autophagy FluxAccumulation of LC3-IINo significant changeAutophagy pathway modulation
Cell Migration/InvasionReduced migrationReduced invasionCytoskeletal or adhesion effects
Mitochondrial Membrane PotentialDecreased potentialStable potentialMitochondrial function

Hypothetical data from a phenotypic screen of this compound.

Detailed research findings in this area would involve validating hits from such screens through orthogonal assays and mechanistic studies to confirm the directness and specificity of the observed effects. This could involve affinity pull-downs followed by mass spectrometry to identify interacting proteins or functional genomics approaches to pinpoint affected pathways.

Synergistic Research with Other Chemical Probes

Investigating the synergistic potential of this compound in combination with other chemical probes or known therapeutic agents represents a promising avenue for future research. If this compound exhibits modest activity on its own or targets a pathway that is redundant or compensated for by other cellular mechanisms, combining it with compounds that target complementary or parallel pathways could lead to significantly enhanced biological effects.

Research in this area would involve designing combinatorial studies to assess the effects of this compound in conjunction with a library of other well-characterized chemical probes. This could be performed in biochemical assays to look for synergistic enzyme inhibition or activation, or in cellular models to assess combined effects on cell viability, signaling pathways, or other relevant phenotypes. For example, combining this compound with inhibitors of different nodes in a signaling network could reveal synergistic pathway modulation, as shown in the hypothetical data table below.

Combination TreatmentEffect on Pathway X ActivityEffect on Downstream Marker YSynergistic Effect (Fold Change)
This compound alone25% inhibition15% reduction1.0
Probe A (targeting pathway Z)Minimal effect10% reduction1.0
This compound + Probe A70% inhibition60% reduction2.5
Probe B (targeting pathway W)30% inhibition20% reduction1.0
This compound + Probe B40% inhibition25% reduction0.8 (Antagonistic)

Hypothetical data illustrating synergistic effects of this compound with other probes on a hypothetical pathway.

Detailed research would involve elucidating the mechanisms underlying observed synergies or antagonisms, which could provide valuable insights into pathway interactions and potential combination strategies.

Advancements in Methodologies for Comprehensive Characterization of this compound

Future research on this compound will heavily rely on the application of advanced methodologies for its comprehensive characterization. To definitively identify its direct binding partners and understand its molecular interactions, techniques such as affinity chromatography coupled with mass spectrometry (e.g., using immobilized this compound or activity-based probes derived from it) are crucial. Thermal proteome profiling (TPP) can also provide a global view of protein targets by assessing changes in protein thermal stability upon binding of this compound in a cellular context.

Structural biology techniques, including X-ray crystallography or cryo-electron microscopy (cryo-EM), are essential for determining the high-resolution structures of this compound in complex with its interacting proteins. This provides invaluable insights into the binding mode, key interaction residues, and the conformational changes induced by binding, which are critical for rational design of improved analogs.

Advanced cellular imaging techniques, such as live-cell imaging with fluorescently labeled this compound or using biosensors responsive to its activity, can reveal its subcellular localization, dynamics, and impact on cellular processes in real-time. Computational approaches, including molecular dynamics simulations, docking studies, and quantitative structure-activity relationship (QSAR) modeling, can complement experimental findings by predicting binding affinities, identifying potential off-targets, and guiding the design of new this compound derivatives.

MethodologyApplication to this compound CharacterizationExpected Output
Affinity Chromatography-Mass SpectrometryIdentification of direct protein binding partnersList of interacting proteins, relative binding affinities
Thermal Proteome Profiling (TPP)Global assessment of protein targets in native cellular environmentChanges in thermal stability of proteins upon this compound binding
X-ray Crystallography/Cryo-EMDetermination of 3D structure of this compound-protein complexesAtomic coordinates, binding mode details
Live-Cell ImagingTracking subcellular localization and dynamicsSpatial and temporal distribution of this compound
Molecular Dynamics SimulationsSimulating binding events and conformational changesInsights into protein-ligand interactions over time
QSAR ModelingPredicting activity based on structural featuresModels correlating structure with biological activity

Hypothetical table of advanced methodologies applicable to this compound research.

Detailed research would involve integrating data from these diverse methodologies to build a comprehensive picture of how this compound interacts with and influences biological systems at multiple levels.

Theoretical Implications for Medicinal Chemistry and Drug Discovery

The future research directions for this compound have significant theoretical implications for medicinal chemistry and the broader field of drug discovery. Discovering novel biological functions beyond initial expectations opens up possibilities for repurposing this compound or developing it for entirely different therapeutic areas. Understanding synergistic interactions can inform the design of rational combination therapies, potentially leading to increased efficacy and reduced toxicity compared to single-agent approaches.

From a medicinal chemistry perspective, detailed characterization of this compound's interactions at the molecular level provides a foundation for structure-based drug design. Insights gained from structural studies and computational modeling can guide the synthesis of this compound analogs with improved potency, selectivity for desired targets, or altered pharmacokinetic properties. The identification of key pharmacophores or structural motifs responsible for specific biological activities allows for the design of focused libraries of derivatives.

The research on this compound can also contribute theoretically to the understanding of polypharmacology – the concept that a single molecule can interact with multiple targets. If this compound is found to modulate several pathways, studying its effects can provide a model for designing intentionally polypharmacological agents with desired therapeutic outcomes. Furthermore, the process of deconvoluting this compound's targets and mechanisms can refine strategies for target validation and pathway mapping in general drug discovery pipelines.

The theoretical implications extend to the design of chemical probes themselves. Understanding why this compound interacts with certain targets or exhibits specific phenotypes can inform the development of new chemical scaffolds or probe design principles for exploring other areas of biology. The journey of characterizing this compound, from initial observations to detailed mechanistic understanding, serves as a case study for the iterative process of chemical biology and its impact on the theoretical underpinnings of drug discovery.

Q & A

Q. How to align this compound research with ethical guidelines for chemical carcinogenicity studies?

  • Methodological Answer :
  • 3R compliance : Replace animal models with in silico or in vitro alternatives where feasible.
  • Data sharing : Adopt MIAME (Minimum Information About a Microarray Experiment) or analogous standards for omics data.
  • Conflict disclosure : Document funding sources and institutional review board (IRB) approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.